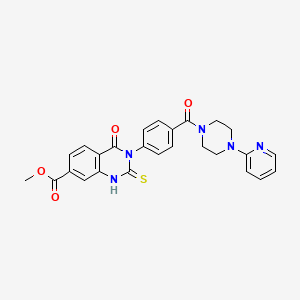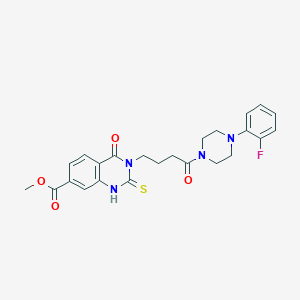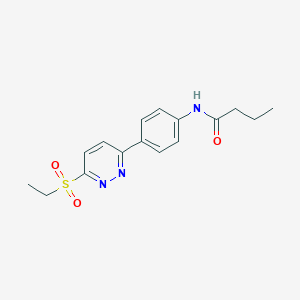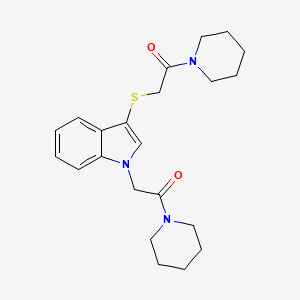![molecular formula C21H23N7O2S B11281714 4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11281714.png)
4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo-pyrimidine core, and a piperazine moiety linked to a pyridine ring. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one typically involves multiple steps, starting from readily available starting materials
Formation of the Thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to facilitate the reaction.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the piperazine acts as a nucleophile.
Attachment of the Pyridine Ring: The pyridine ring is typically introduced through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, and aminated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in reducing neuronal death and inflammation in various cell models .
Medicine
Medicinally, the compound is being investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease. Its ability to inhibit specific molecular pathways makes it a candidate for drug development .
Industry
In the industrial sector, the compound’s unique properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are advantageous in various applications .
Mechanism of Action
The mechanism of action of 4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves the inhibition of specific molecular pathways. It has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation and neuronal death. The compound also interacts with endoplasmic reticulum (ER) stress markers and apoptosis markers, thereby providing neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar pyrimidine core but lacks the thieno and piperazine moieties.
Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused with a pyridine ring, similar to the thieno-pyrimidine structure.
Uniqueness
The uniqueness of 4-Methyl-1-{4-oxo-4-[4-(2-pyridyl)piperazino]butyl}thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine and pyridine moieties enhances its reactivity and potential for therapeutic applications .
Properties
Molecular Formula |
C21H23N7O2S |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
8-methyl-12-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C21H23N7O2S/c1-25-20(30)19-15(8-14-31-19)28-17(23-24-21(25)28)6-4-7-18(29)27-12-10-26(11-13-27)16-5-2-3-9-22-16/h2-3,5,8-9,14H,4,6-7,10-13H2,1H3 |
InChI Key |
UJADVUWBMFEZRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281637.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11281645.png)
![1-methyl-N-(3-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11281659.png)
![5,5-dimethyl-15-piperidin-1-yl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B11281668.png)


![(2-methoxyphenyl)[5-{[4-(propan-2-yl)benzyl]amino}-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl]methanone](/img/structure/B11281690.png)

![Methyl 4-{[(3-cyclopentyl-2,5-dioxo-1-phenylimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11281706.png)
![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11281707.png)
![1-[6-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11281716.png)
![methyl 4-{2-[(4-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11281719.png)

